

physical and chemical properties of 7-Amino-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Amino-1,2,3,4-tetrahydroquinoline

Cat. No.: B111968

[Get Quote](#)

An In-depth Technical Guide to 7-Amino-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and synthetic aspects of **7-Amino-1,2,3,4-tetrahydroquinoline**. Due to the limited availability of experimental data in peer-reviewed literature, this document combines predicted properties with established synthetic methodologies for related compounds to offer a robust resource for researchers.

Core Properties

7-Amino-1,2,3,4-tetrahydroquinoline, with the CAS number 153856-89-4, is a substituted derivative of tetrahydroquinoline. Its core structure consists of a dihydrogenated quinoline ring with an amino group at the 7th position.

Physical and Chemical Data

Quantitative data for **7-Amino-1,2,3,4-tetrahydroquinoline** is sparse in the literature. The following tables summarize key identifiers and predicted physicochemical properties. It is crucial to note that the majority of the physical properties are predicted and should be confirmed through experimental validation.

Table 1: Compound Identification

Identifier	Value
CAS Number	153856-89-4
Molecular Formula	C ₉ H ₁₂ N ₂
Molecular Weight	148.20 g/mol
Canonical SMILES	<chem>C1CC2=C(NC1)C=C(C=C2)N</chem>
InChI Key	NC1=CC2=C(CCCN2)C=C1

Table 2: Predicted Physicochemical Properties

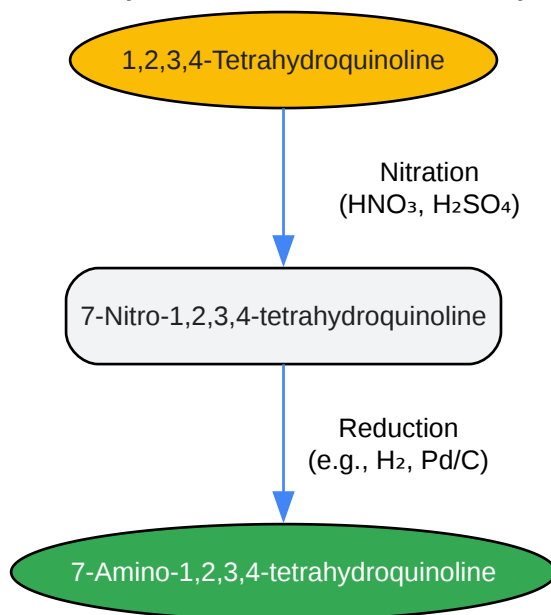
Property	Predicted Value
Boiling Point	321.9 ± 31.0 °C
Density	1.101 ± 0.06 g/cm ³
Flash Point	173.6 ± 28.4 °C
Refractive Index	1.600
Vapor Pressure	0 mmHg at 25°C
pKa	Data not available
Solubility	Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **7-Amino-1,2,3,4-tetrahydroquinoline** is not readily available in published literature, a logical and commonly employed two-step synthetic route can be proposed. This pathway involves the nitration of the parent compound, 1,2,3,4-tetrahydroquinoline, to form the intermediate 7-Nitro-1,2,3,4-tetrahydroquinoline, followed by the reduction of the nitro group to the desired amine.

Synthetic Workflow

Synthetic Pathway for 7-Amino-1,2,3,4-tetrahydroquinoline



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **7-Amino-1,2,3,4-tetrahydroquinoline**.

Step 1: Nitration of 1,2,3,4-Tetrahydroquinoline

This protocol is based on established methods for the nitration of tetrahydroquinoline derivatives.

Objective: To synthesize 7-Nitro-1,2,3,4-tetrahydroquinoline.

Materials:

- 1,2,3,4-Tetrahydroquinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3 , 99.5%)
- Ice/Salt Bath
- Sodium Carbonate (Na_2CO_3)

- Dichloromethane (CH_2Cl_2)
- Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Cool 30.00 mL of concentrated sulfuric acid to -10°C in a flask using an ice/salt bath.
- Prepare a solution of nitric acid (4.80 g, 75.60 mmol) in sulfuric acid (15.00 mL).
- Simultaneously, add 1,2,3,4-tetrahydroquinoline (10.60 g, 75.60 mmol) and the nitric acid/sulfuric acid solution to the cooled sulfuric acid from step 1 over the course of 1 hour. It is critical to maintain the reaction temperature below 10°C throughout the addition.
- After the addition is complete, stir the reaction mixture at -5°C for an additional 2.5 hours.
- Pour the reaction mixture over a large amount of crushed ice.
- Neutralize the mixture by carefully adding sodium carbonate until the pH reaches 8-9. A solid precipitate should form.
- Filter the solid and wash it thoroughly with water.
- Dissolve the crude solid in dichloromethane.
- Wash the organic phase with water, then dry it over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation to yield 7-Nitro-1,2,3,4-tetrahydroquinoline, which is typically a viscous brown oil.

Step 2: Reduction of 7-Nitro-1,2,3,4-tetrahydroquinoline

This is a general protocol for the catalytic hydrogenation of a nitroaromatic compound.

Objective: To synthesize **7-Amino-1,2,3,4-tetrahydroquinoline**.

Materials:

- 7-Nitro-1,2,3,4-tetrahydroquinoline
- Palladium on Carbon (Pd/C, 5% or 10%)
- Ethanol (or other suitable solvent like Ethyl Acetate)
- Hydrogen Gas (H₂)
- Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
- Celite or another filtration aid

Procedure:

- Dissolve the 7-Nitro-1,2,3,4-tetrahydroquinoline intermediate in a suitable solvent such as ethanol in a hydrogenation flask.
- Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the substrate) to the solution.
- Seal the reaction vessel and purge it with an inert gas (like nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the solvent used for the reaction.
- Combine the filtrates and remove the solvent under reduced pressure to obtain the crude **7-Amino-1,2,3,4-tetrahydroquinoline**.

- Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system if the product is a solid.

Spectral and Biological Data

As of the latest literature review, detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, MS) for **7-Amino-1,2,3,4-tetrahydroquinoline** are not publicly available. Researchers are advised to perform full characterization upon synthesis.

Similarly, there is a lack of published studies on the biological activities, pharmacological properties, or involvement in any signaling pathways of **7-Amino-1,2,3,4-tetrahydroquinoline**. The broader class of tetrahydroquinolines is known to exhibit a wide range of biological activities, and this compound may be a candidate for various screening programs.[1]

Safety, Handling, and Storage

Detailed toxicology data for **7-Amino-1,2,3,4-tetrahydroquinoline** is not available. As with any novel chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Storage in a cool, dry, and dark place is recommended to ensure stability.

Disclaimer: This document is intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and by trained personnel. The predicted data and proposed experimental protocols have not been experimentally validated by the authors of this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical properties of 7-Amino-1,2,3,4-tetrahydroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111968#physical-and-chemical-properties-of-7-amino-1-2-3-4-tetrahydroquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com